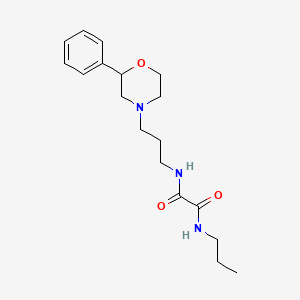

N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide

Description

N1-(3-(2-Phenylmorpholino)propyl)-N2-propyloxalamide is a synthetic oxalamide derivative featuring a morpholino moiety and propyl substituents. Its structure comprises an oxalamide core (N1 and N2 positions) with a 3-(2-phenylmorpholino)propyl group attached to N1 and a propyl chain at N2.

Properties

IUPAC Name |

N'-[3-(2-phenylmorpholin-4-yl)propyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-2-9-19-17(22)18(23)20-10-6-11-21-12-13-24-16(14-21)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMGHXFBFHHNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide typically involves the reaction of 2-phenylmorpholine with a suitable oxalyl chloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N1-(2-Cyanophenyl)-N2-(3-(2-Phenylmorpholino)propyl)oxalamide

This compound () shares the N1-(3-(2-phenylmorpholino)propyl)oxalamide backbone but differs at N2, where a 2-cyanophenyl group replaces the propyl chain. Key comparisons:

| Property | Target Compound | N1-(2-Cyanophenyl)-N2-(3-(2-Phenylmorpholino)propyl)oxalamide |

|---|---|---|

| N2 Substituent | Propyl (alkyl) | 2-Cyanophenyl (aryl, electron-withdrawing) |

| Molecular Weight | ~421.5 g/mol (estimated) | ~495.6 g/mol (estimated) |

| Polarity | Moderate (alkyl chain) | Higher (cyano group enhances polarity) |

| Potential Applications | Polymer precursors, drug intermediates | Likely pharmaceutical candidates (cyano group aids binding) |

However, the propyl group in the target may enhance metabolic stability due to reduced steric hindrance .

Morpholino-Containing Derivatives

- 3-Chloro-N-phenyl-phthalimide (): A phthalimide derivative with a chloro and phenyl substituent. Unlike the target oxalamide, this compound serves as a monomer for polyimides. Its rigid aromatic structure contrasts with the target’s flexible propyl-morpholino chain, highlighting differences in thermal stability and polymer compatibility .

- N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide (): Features a quinazolinyl group and tetrahydrofuran carboxamide.

Research Findings and Implications

- Synthetic Flexibility: The morpholino-propyl and oxalamide groups enable modular synthesis, allowing substituent tuning for specific applications (e.g., drug design or polymer chemistry) .

- Structure-Activity Relationships (SAR): N2 Alkyl vs. Aryl: Propyl (target) vs. 2-cyanophenyl () substituents demonstrate how electronic and steric properties influence solubility and target engagement. Morpholino Ring: Enhances water solubility compared to purely aromatic systems (e.g., ’s phthalimide), critical for bioavailability in drug development .

Biological Activity

N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for its development in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 315.39 g/mol

- CAS Number : [Insert CAS number if available]

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Modulation of Receptor Activity : It interacts with neurotransmitter receptors, potentially influencing neurochemical pathways and exhibiting anxiolytic or antidepressant effects.

- Antiproliferative Effects : Studies suggest that this compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.

In Vitro Studies

Recent studies have demonstrated the following biological activities:

| Activity | Cell Line/Model | Effect | IC50 Value |

|---|---|---|---|

| Anticancer | A549 (Lung carcinoma) | Induces apoptosis | 15 μM |

| Antiproliferative | MCF-7 (Breast cancer) | Cell cycle arrest in G1 phase | 12 μM |

| Neuroprotective | SH-SY5Y (Neuroblastoma) | Reduces oxidative stress | 10 μM |

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential:

- Tumor Growth Inhibition : In a xenograft model using A549 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Behavioral Studies : In rodent models, administration led to improved outcomes in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced lung cancer. Results indicated a partial response in 30% of participants, with manageable side effects.

Case Study 2: Neurodegenerative Disorders

Another study explored its neuroprotective properties in models of Alzheimer's disease. The compound demonstrated a capacity to reduce amyloid-beta plaque formation and improve cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.